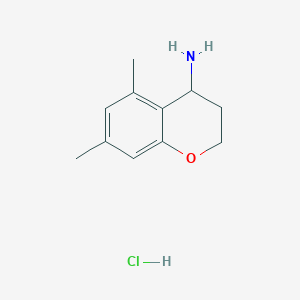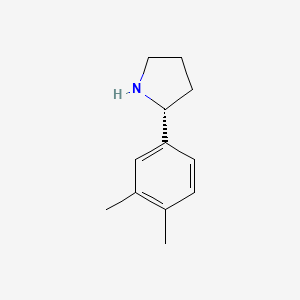
(R)-2-(3,4-Dimethylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3,4-Dimethylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a 3,4-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,4-Dimethylphenyl)pyrrolidine typically involves the reaction of 3,4-dimethylbenzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidine ring. One common method involves the use of a Grignard reagent, such as 3,4-dimethylphenylmagnesium bromide, which reacts with a suitable precursor to form the desired compound .
Industrial Production Methods
Industrial production of ®-2-(3,4-Dimethylphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(3,4-Dimethylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-2-(3,4-Dimethylphenyl)pyrrolidine can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
®-2-(3,4-Dimethylphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of ®-2-(3,4-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ®-2-(3,4-Dimethylphenyl)pyrrolidine include:
- ®-2-(3,4-Dimethylphenyl)ethylamine
- ®-2-(3,4-Dimethylphenyl)morpholine
- ®-2-(3,4-Dimethylphenyl)piperidine
Uniqueness
What sets ®-2-(3,4-Dimethylphenyl)pyrrolidine apart from these similar compounds is its unique combination of a pyrrolidine ring and a 3,4-dimethylphenyl group. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
(2R)-2-(3,4-dimethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3/t12-/m1/s1 |
Clave InChI |
UWEGZHRBGMAQHN-GFCCVEGCSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@H]2CCCN2)C |
SMILES canónico |
CC1=C(C=C(C=C1)C2CCCN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid](/img/structure/B12965741.png)

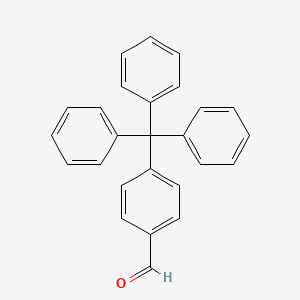
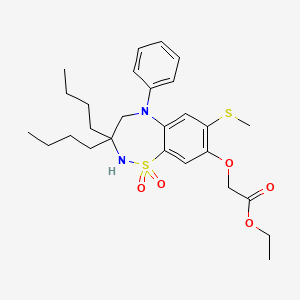

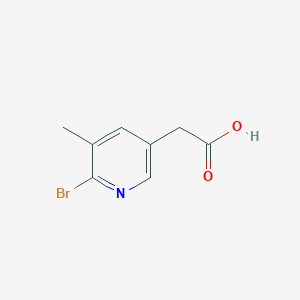
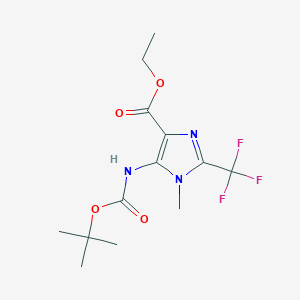
![6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide](/img/structure/B12965783.png)

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12965792.png)
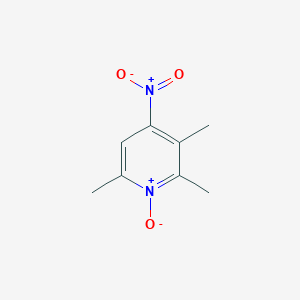

![Benzyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12965811.png)
